molecular formula C13H21FN4 B7008375 N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine

N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine

Cat. No.: B7008375
M. Wt: 252.33 g/mol
InChI Key: UQRLYXOYUKHPOD-UHFFFAOYSA-N
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Description

  • The fluoroethyl group can be introduced via nucleophilic substitution. For example, 2-fluoroethyl bromide can react with the piperidine derivative in the presence of a base like potassium carbonate.
  • Synthesis of the Pyrimidine Ring:

    • The pyrimidine ring is synthesized separately, often starting from a diketone and an amidine. The reaction conditions typically involve heating in the presence of a catalyst.
  • Coupling of the Piperidine and Pyrimidine Rings:

    • The final step involves coupling the piperidine and pyrimidine rings. This can be achieved through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

      Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing it to a dihydropyrimidine derivative.

      Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

      Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Major Products:

      Oxidation: N-oxides of the piperidine ring.

      Reduction: Dihydropyrimidine derivatives.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Properties

    IUPAC Name

    N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H21FN4/c1-10-8-13(16-11(2)15-10)17-12-4-3-6-18(9-12)7-5-14/h8,12H,3-7,9H2,1-2H3,(H,15,16,17)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UQRLYXOYUKHPOD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)C)NC2CCCN(C2)CCF
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H21FN4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    252.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine typically involves multiple steps:

    • Formation of the Piperidine Ring:

      • Starting with a suitable precursor, such as 3-piperidone, the piperidine ring is formed through reductive amination using a reducing agent like sodium borohydride in the presence of an amine.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

      Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

      Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

    Mechanism of Action

    The mechanism of action of N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

    Comparison with Similar Compounds

    • N-[1-(2-chloroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
    • N-[1-(2-bromoethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine
    • N-[1-(2-hydroxyethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine

    Comparison:

    • Fluoroethyl vs. Chloroethyl/Bromoethyl: The fluoroethyl group is less reactive than chloroethyl or bromoethyl groups, which can affect the compound’s stability and reactivity.
    • Hydroxyethyl: The hydroxyethyl derivative may have different solubility and hydrogen bonding properties compared to the fluoroethyl derivative.

    N-[1-(2-fluoroethyl)piperidin-3-yl]-2,6-dimethylpyrimidin-4-amine stands out due to the unique properties imparted by the fluoroethyl group, such as increased metabolic stability and potential for specific interactions with biological targets.

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